molecular formula C14H17N3O3S B1673953 Hydroxyfasudil CAS No. 105628-72-6

Hydroxyfasudil

Katalognummer B1673953
CAS-Nummer: 105628-72-6
Molekulargewicht: 307.37 g/mol
InChI-Schlüssel: ZAVGJDAFCZAWSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxyfasudil is a small molecule and an experimental drug . It belongs to the class of organic compounds known as isoquinolones and derivatives, which are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . It is a metabolite of fasudil and has been found to exhibit better activity than fasudil .


Synthesis Analysis

Hydroxyfasudil, as a metabolite of fasudil, has been synthesized by Chen et al . Some hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil were designed and synthesized as prodrugs of hydroxyfasudil .


Molecular Structure Analysis

The chemical formula of Hydroxyfasudil is C14H17N3O3S . The average weight is 307.368 and the monoisotopic weight is 307.099062115 .


Chemical Reactions Analysis

Hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil were designed and synthesized as prodrugs of hydroxyfasudil . The stability of these three compounds was also investigated .


Physical And Chemical Properties Analysis

Hydroxyfasudil is a small molecule . The average weight is 307.368 and the monoisotopic weight is 307.099062115 . The chemical formula is C14H17N3O3S .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Neurology and Neurodegenerative Diseases

Summary of the Application

Hydroxyfasudil, an active metabolite of fasudil, has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia .

Methods of Application or Experimental Procedures

In a phase I, single-center, open-label, randomized, two period cross-over clinical trial, oral fasudil was administered once on day 1 to assess pharmacokinetics and three times on day 2, at an interval of 8 ± 1 h, to assess safety and gastrointestinal tolerability . Plasma profiles of fasudil and hydroxyfasudil after oral or IV administration were measured by liquid chromatography electrospray tandem mass spectrometry .

Application in Vascular Endothelial Growth Factor (VEGF)-induced Cell Proliferation

Specific Scientific Field

Cell Biology

Summary of the Application

Hydroxyfasudil has been found to inhibit VEGF-induced cell proliferation .

Methods of Application or Experimental Procedures

After pretreatment with 10 μmol/L fasudil, hydroxyfasudil, or Y-27632 for 1 h, HUVECs were stimulated with 3 ng/mL VEGF in the presence of the same concentration of reagents for 24 h .

Results or Outcomes

Fasudil and hydroxyfasudil inhibited VEGF-induced cell proliferation .

Safety And Hazards

Hydroxyfasudil is not classified as a dangerous substance according to GHS . The health hazard, flammability, and physical hazards are all rated as 0 .

Eigenschaften

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147222
Record name 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyfasudil

CAS RN

105628-72-6
Record name Hydroxyfasudil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105628-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HA 1100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyfasudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYFASUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyfasudil
Reactant of Route 2
Hydroxyfasudil
Reactant of Route 3
Hydroxyfasudil
Reactant of Route 4
Hydroxyfasudil
Reactant of Route 5
Hydroxyfasudil
Reactant of Route 6
Reactant of Route 6
Hydroxyfasudil

Citations

For This Compound
1,300
Citations
S Franova, M Molitorisova, L Kalmanova… - European Journal of …, 2023 - Elsevier
… Hydroxyfasudil administration at both doses significantly reduced sRaw after a week of … BALF after 14 days of hydroxyfasudil administration at both tested doses. Hydroxyfasudil 14 days-…
Number of citations: 3 www.sciencedirect.com
T Yada, H Shimokawa, O Hiramatsu, T Kajita… - Journal of the American …, 2005 - jacc.org
Objectives : We examined whether hydroxyfasudil, a specific Rho-kinase inhibitor, exerts cardioprotective effect on coronary ischemia/reperfusion (I/R) injury and, if so, whether nitric …
Number of citations: 85 www.jacc.org
F Holmström, S Shimizu, T Shimizu, Y Higashi… - The …, 2015 - Wiley Online Library
… Our recent report demonstrated that the ROCK inhibitor, hydroxyfasudil, inhibited carbachol or … In the present study, we investigated whether the administration of hydroxyfasudil reduces …
Number of citations: 8 onlinelibrary.wiley.com
Z Mao, Y Wu, Q Li, X Wang, Y Liu, X Di - Xenobiotica, 2018 - Taylor & Francis
… hydroxyfasudil was conducted in vitro using liver subcellular fractions of different species. Hydroxyfasudil … (XO), selectively catalyzed fasudil to hydroxyfasudil in both rat and human liver …
Number of citations: 17 www.tandfonline.com
GG Chu, J Wang, ZB Ding, JZ Yin, LJ Song… - International …, 2023 - Elsevier
… Hydroxyfasudil is a metabolite of Fasudil in the body with better pharmaceutical properties. … of Hydroxyfasudil upon EAE mice. The results demonstrated that Hydroxyfasudil relieved the …
Number of citations: 3 www.sciencedirect.com
M Fujii, K Duris, O Altay, Y Soejima, P Sherchan… - Neurochemistry …, 2012 - Elsevier
The blood–brain barrier (BBB) disruption and brain edema are important pathophysiologies of early brain injury after subarachnoid hemorrhage (SAH). This study is to evaluate whether …
Number of citations: 66 www.sciencedirect.com
S Moreau, JN DaSilva, A Valdivia… - Nuclear Medicine and …, 2015 - Elsevier
… N-[ 11 C]-methyl-hydroxyfasudil … -hydroxyfasudil observed after ISO-induced Rho kinase activation in hypertrophic cells was prevented by pre-treatment with unlabeled hydroxyfasudil. …
Number of citations: 5 www.sciencedirect.com
S Satoh, M Takayasu, K Kawasaki, I Ikegaki… - Journal of …, 2012 - Elsevier
… of hydroxyfasudil was … hydroxyfasudil reversed angiographically demonstrable vasospasm in a two-hemorrhage canine model. Furthermore, we examined the effect of hydroxyfasudil on …
Number of citations: 46 www.sciencedirect.com
K Nakamura, J Nishimura, K Hirano… - Journal of Cerebral …, 2001 - journals.sagepub.com
… , hydroxyfasudil inhibited the … Hydroxyfasudil showed a greater relaxant effect under decreased adenosine triphosphate (ATP) levels. The present study indicated that hydroxyfasudil …
Number of citations: 53 journals.sagepub.com
M Essack, A Radovanovic, VB Bajic - PLoS One, 2013 - journals.plos.org
… Hydroxyfasudil in dosages smaller than currently administered. This means that Hydroxyfasudil … To the best of our knowledge, such a combination of Hydroxyfasudil with other drugs for …
Number of citations: 18 journals.plos.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.